molecular formula C12H11Cl2N3O2 B12901590 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide

2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide

Cat. No.: B12901590
M. Wt: 300.14 g/mol
InChI Key: SWPPGPCODPVEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine atoms and a hydroxyethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of chlorine atoms at specific positions. The final step involves the attachment of the hydroxyethanimidamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Halogens, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The hydroxyethanimidamide group may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid
  • 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide
  • 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N’-[(1S,2E,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]acetohydrazide

Uniqueness

What sets 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide apart from similar compounds is its unique combination of the quinoline core with the hydroxyethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(15)17-18/h2-4,18H,5H2,1H3,(H2,15,17)

InChI Key

SWPPGPCODPVEPO-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC/C(=N/O)/N)Cl)Cl

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC(=NO)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.